(3-Chloro-2-fluoro-4-methoxyphenyl)boronic acid
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Overview
Description
(3-Chloro-2-fluoro-4-methoxyphenyl)boronic acid is an organoboron compound with the molecular formula C7H7BClFO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with chlorine, fluorine, and methoxy groups. This compound is used in various chemical reactions, particularly in the field of organic synthesis.
Mechanism of Action
Target of Action
3-Chloro-2-fluoro-4-methoxyphenylboronic acid, also known as (3-Chloro-2-fluoro-4-methoxyphenyl)boronic acid, is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The primary targets of this compound are the carbon atoms involved in the bond formation .
Mode of Action
The compound acts as an organoboron reagent in the Suzuki-Miyaura cross-coupling reaction . In this reaction, the boronic acid compound undergoes transmetalation, a process where it transfers its organic group (the 3-chloro-2-fluoro-4-methoxyphenyl group) to a metal, in this case, palladium . This results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, facilitated by this compound, is a key step in various biochemical synthesis pathways . It enables the formation of complex organic compounds from simpler ones, contributing to the synthesis of a wide range of biochemicals .
Pharmacokinetics
Like other boronic acids, it is likely to have good bioavailability due to its ability to form stable complexes with biological molecules .
Result of Action
The primary result of the action of 3-Chloro-2-fluoro-4-methoxyphenylboronic acid is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, including pharmaceuticals and polymers .
Action Environment
The efficacy and stability of 3-Chloro-2-fluoro-4-methoxyphenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura reaction it participates in requires a palladium catalyst and a base . The reaction is also sensitive to the presence of water and oxygen . Therefore, it is typically carried out under inert atmosphere and in anhydrous conditions .
Biochemical Analysis
Biochemical Properties
They are often used in the Suzuki-Miyaura coupling, a type of chemical reaction that forms carbon-carbon bonds .
Molecular Mechanism
Boronic acids are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable at room temperature .
Metabolic Pathways
Boronic acids are known to interact with various enzymes and cofactors .
Transport and Distribution
Boronic acids are known to interact with various transporters and binding proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
(3-Chloro-2-fluoro-4-methoxyphenyl)boronic acid can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and a boronic acid . The reaction typically requires a base, such as potassium carbonate, and is carried out in an organic solvent like toluene or ethanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, using advanced catalytic systems and continuous flow reactors to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-2-fluoro-4-methoxyphenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert it into different substituted phenylboronic acids.
Substitution: It participates in nucleophilic substitution reactions, where the chlorine or fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides are employed under basic conditions.
Major Products
The major products formed from these reactions include various substituted phenylboronic acids, phenols, and quinones, depending on the reaction conditions and reagents used .
Scientific Research Applications
(3-Chloro-2-fluoro-4-methoxyphenyl)boronic acid has several applications in scientific research:
Chemistry: It is widely used in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: The compound is used in the development of drugs targeting specific enzymes and receptors.
Industry: It is employed in the production of advanced materials, such as polymers and electronic components.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-fluoro-3-methoxyphenylboronic acid
- 3-Fluoro-4-methoxyphenylboronic acid
- 4-(Trifluoromethyl)phenylboronic acid
Uniqueness
(3-Chloro-2-fluoro-4-methoxyphenyl)boronic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in the synthesis of complex organic molecules and in various industrial applications .
Properties
IUPAC Name |
(3-chloro-2-fluoro-4-methoxyphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BClFO3/c1-13-5-3-2-4(8(11)12)7(10)6(5)9/h2-3,11-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNVXKDSBBKZGJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)OC)Cl)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BClFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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